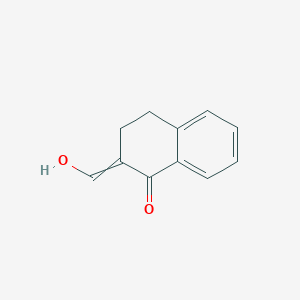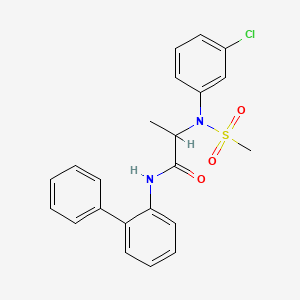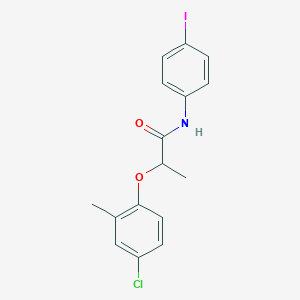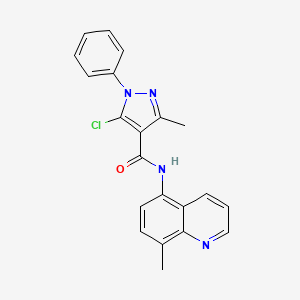
2-(Hydroxymethylidene)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by a naphthalene ring substituted with a hydroxy group at position 1 and an aldehyde group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes naphthalen-1(2H)-one as a starting material . The reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions to form the desired aldehyde compound.
Industrial Production Methods
While specific industrial production methods for 1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituents used.
Scientific Research Applications
1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These derivatives can further participate in various biochemical reactions, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-naphthaldehyde: Similar structure but with the hydroxy group at position 1 and the aldehyde group at position 2.
1-chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure with a chloro substituent instead of a hydroxy group.
Uniqueness
1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxy and aldehyde groups allows for versatile chemical transformations and applications in various fields of research.
Properties
CAS No. |
87937-55-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,12H,5-6H2 |
InChI Key |
NTRQACIKHXYOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CO)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12481747.png)
![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B12481781.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12481787.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B12481792.png)

![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate](/img/structure/B12481803.png)
![6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid](/img/structure/B12481804.png)
![4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)

![1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine](/img/structure/B12481820.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B12481826.png)
